1-(3-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Descripción
Propiedades
IUPAC Name |
3-(3-ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-3-12-5-4-6-14(11-12)25-17(20)16(22-24-25)19-21-18(23-27-19)13-7-9-15(26-2)10-8-13/h4-11H,3,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYISALXZWYOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthesis of the 1,2,3-Triazole Core via CuAAC Reaction
The 1,2,3-triazole ring is synthesized via a regioselective CuAAC reaction between a 3-ethylphenyl azide and a propargyl precursor. The azide component, 1-azido-3-ethylbenzene , is prepared by diazotization of 3-ethylaniline followed by sodium azide substitution. The alkyne partner, 4-ethynyl-1,2,4-oxadiazole , is generated through Sonogashira coupling of 5-iodo-1,2,4-oxadiazole with trimethylsilylacetylene, followed by deprotection.
Reaction conditions for CuAAC:
- Catalyst: Cu(I) bromide (10 mol%)
- Ligand: Sodium ascorbate (20 mol%)
- Solvent: tert-Butanol/H2O (1:1 v/v)
- Temperature: 60°C, 12 hours
- Yield: 78–85%.
The CuAAC reaction proceeds via a stepwise mechanism, with copper coordinating the alkyne to form a π-complex, followed by azide insertion and cyclization to yield the 1,4-disubstituted triazole.
Construction of the 1,2,4-Oxadiazole Moiety
The 3-(4-methoxyphenyl)-1,2,4-oxadiazole fragment is synthesized through cyclocondensation of 4-methoxybenzoyl chloride with tert-butyl carbazate , followed by acidic workup to yield the acylhydrazide intermediate. Subsequent cyclization with phosphorus oxychloride (POCl3) at reflux (110°C, 4 hours) forms the oxadiazole ring.
Key reaction parameters :
| Parameter | Value |
|---|---|
| Acylhydrazide precursor | 4-methoxybenzoyl hydrazide |
| Cyclizing agent | POCl3 (excess) |
| Solvent | Dichloroethane |
| Reaction time | 4 hours |
| Yield | 72% |
The oxadiazole formation mechanism involves nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon, followed by POCl3-mediated dehydration.
Coupling of Triazole and Oxadiazole Subunits
The final step involves coupling the triazole-5-amine with the 5-chloro-1,2,4-oxadiazole intermediate via nucleophilic aromatic substitution. The reaction is conducted in anhydrous dimethylformamide (DMF) with potassium carbonate as a base (80°C, 8 hours), achieving a yield of 65%.
Optimization insights :
- Higher temperatures (>100°C) lead to decomposition.
- Use of crown ethers (18-crown-6) improves solubility but complicates purification.
Purification and Characterization
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water. Analytical data confirm structure:
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, triazole-H), 7.89–7.45 (m, 8H, aromatic), 4.02 (s, 3H, OCH3), 2.67 (q, 2H, CH2CH3), 1.25 (t, 3H, CH2CH3).
- HRMS : m/z 406.1421 [M+H]+ (calc. 406.1418).
Alternative Synthetic Routes
A one-pot tandem synthesis has been reported, combining CuAAC and oxadiazole cyclization in a single reactor. This method reduces purification steps but requires precise stoichiometric control:
| Component | Amount |
|---|---|
| 3-Ethylphenyl azide | 1.2 equiv |
| 4-Methoxybenzoyl chloride | 1.0 equiv |
| Cu(I) catalyst | 5 mol% |
| POCl3 | 3.0 equiv |
| Yield | 58% |
Challenges include competing side reactions between POCl3 and copper complexes, necessitating sequential reagent addition.
Industrial-Scale Considerations
For bulk production, continuous flow reactors demonstrate advantages:
- Residence time : 30 minutes
- Throughput : 1.2 kg/day
- Purity : >99% (HPLC).
Solvent recovery systems (e.g., thin-film evaporators) are critical for cost-efficiency, given the high DMF volumes.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer activities. For instance:
- Mechanism of Action : Compounds containing oxadiazole rings have shown selective inhibition against various carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Specific derivatives have demonstrated nanomolar to picomolar inhibitory concentrations against cancer-related CAs .
- Case Studies : In vitro studies on cancer cell lines (e.g., pancreatic ductal adenocarcinoma and melanoma) have shown that certain oxadiazole derivatives can significantly inhibit cell proliferation under both normoxic and hypoxic conditions .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
- Mechanism : Oxadiazoles are known to interfere with inflammatory pathways. The incorporation of the triazole ring may enhance the compound's ability to inhibit pro-inflammatory cytokines .
- Research Findings : A study highlighted that specific oxadiazole derivatives exhibited substantial activity against cyclooxygenase enzymes (COX), which are critical in mediating inflammation .
Triazole Derivatives
Triazole compounds have garnered attention for their diverse pharmacological effects:
- Antimicrobial Activity : Triazoles have shown efficacy against various microbial strains, making them valuable in developing new antibiotics .
- Antiviral Properties : Some triazole derivatives have demonstrated antiviral activity, particularly against HIV and other viral infections .
Synthesis and Modifications
The synthesis of 1-(3-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can be achieved through several methods:
- Coupling Reactions : Utilizing click chemistry to form the triazole linkage efficiently.
- Oxadiazole Formation : Employing various reagents to facilitate the formation of the oxadiazole ring from suitable precursors.
Mecanismo De Acción
The mechanism of action of 1-(3-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptor activity: Acting as an agonist or antagonist at specific receptors.
Interacting with nucleic acids: Binding to DNA or RNA and affecting their function.
Comparación Con Compuestos Similares
1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Key Difference : The 3-ethylphenyl group is substituted with a 3-(trifluoromethyl)phenyl group, and the oxadiazole bears a 4-methylphenyl instead of 4-methoxyphenyl.
- Impact : The trifluoromethyl (–CF₃) group introduces strong electron-withdrawing effects and enhances metabolic stability. The methyl group on the oxadiazole reduces polarity compared to methoxy .
- Molecular Formula : C₁₈H₁₃F₃N₆O.
- Molecular Weight : 386.337 g/mol .
1-(2,4-Difluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- Key Difference : The 3-ethylphenyl group is replaced with a 2,4-difluorophenyl ring.
- Impact : Fluorine atoms improve membrane permeability and bioavailability via enhanced lipophilicity and reduced susceptibility to oxidative metabolism .
- Molecular Formula : C₁₇H₁₂F₂N₆O₂.
- Molecular Weight : 370.32 g/mol .
Heterocyclic Core Modifications
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
- Key Difference : The oxadiazole moiety is replaced with a benzothiazole ring.
- Impact: Benzothiazole introduces π-π stacking capabilities and has established roles in anticancer agents. The nitro group (–NO₂) on the phenyl ring may confer redox activity .
4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine
- Key Difference : The 1,2,3-triazole core is replaced with a 1,3-thiazole ring.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Flexibility : The target compound and its analogues are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Buchwald–Hartwig amination, enabling modular substitution .
- Methoxy and fluorine substituents are frequently associated with enhanced blood-brain barrier penetration and target affinity in CNS drug design .
- Crystallographic Insights : Tools like SHELXL and ORTEP-3 have been critical in resolving the crystal structures of related triazole derivatives, aiding in structure-activity relationship (SAR) studies .
Actividad Biológica
The compound 1-(3-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule featuring both triazole and oxadiazole moieties. These structural components are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 320.39 g/mol. The presence of functional groups such as methoxy and triazole enhances its potential for biological interactions.
Anticancer Activity
Research indicates that compounds containing the oxadiazole and triazole scaffolds exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, studies have demonstrated that derivatives of 1,3,4-oxadiazoles can inhibit thymidylate synthase and histone deacetylases (HDAC), which are critical for DNA synthesis and modification in cancer cells .
Table 1: Summary of Anticancer Mechanisms
| Compound Type | Target Enzymes | Biological Effect |
|---|---|---|
| Oxadiazole Derivatives | Thymidylate Synthase, HDAC | Inhibition of cell proliferation |
| Triazole Derivatives | Topoisomerase II, Telomerase | Induction of apoptosis |
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by studies showing that oxadiazole derivatives possess broad-spectrum antibacterial and antifungal activities. The mechanism typically involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | Bactericidal |
| Escherichia coli | 1 μg/mL | Bacteriostatic |
| Candida albicans | 0.25 μg/mL | Fungicidal |
Anti-inflammatory Activity
Compounds based on the oxadiazole structure have also been investigated for their anti-inflammatory properties. They exhibit the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Anticancer Activity : A derivative containing the oxadiazole moiety was tested in vitro against various cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported a significant reduction in cell viability at concentrations as low as 10 μM, demonstrating the compound's potential as a chemotherapeutic agent .
- Case Study on Antimicrobial Efficacy : A related study evaluated the antimicrobial activity against drug-resistant strains of bacteria. The compound showed promising results with MIC values comparable to standard antibiotics, suggesting its potential role in combating resistant infections .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step reactions, often starting with cyclocondensation of hydrazides with nitrile oxides to form the oxadiazole ring, followed by a 1,3-dipolar cycloaddition (Huisgen reaction) between azides and alkynes to construct the triazole core . Key factors include:
- Temperature : Optimal cyclization occurs at 80–100°C in anhydrous solvents (e.g., DMF or THF).
- Catalysts : Copper(I) iodide (CuI) accelerates triazole formation with regioselectivity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >85% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodology :
- NMR : - and -NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole carbons at δ 140–150 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions ([M+H]) and fragmentation patterns .
- IR Spectroscopy : Absorbance at 1600–1650 cm (C=N stretch) and 1250–1300 cm (C-O of methoxy group) .
Q. What are the preliminary biological screening protocols for this compound?
- Methodology :
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated via dose-response curves .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors (e.g., EGFR). Key interactions include π-π stacking with aromatic residues and hydrogen bonding via the amine group .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes in aqueous environments .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What strategies resolve contradictory data in biological activity studies (e.g., high in vitro vs. low in vivo efficacy)?
- Methodology :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
- Prodrug Design : Modify the amine group to acetylated derivatives to enhance bioavailability .
- In Vivo Validation : Administer in rodent models (e.g., xenograft tumors) and monitor pharmacokinetics (C, AUC) .
Q. How do substituent variations (e.g., ethylphenyl vs. chlorophenyl) alter the compound’s reactivity and bioactivity?
- Methodology :
- Comparative Synthesis : Replace the 3-ethylphenyl group with halogenated analogs (e.g., 3-Cl, 4-F) and assess:
- Lipophilicity : LogP measurements via shake-flask method .
- Bioactivity : IC shifts in enzyme inhibition assays (e.g., 2-fold increase with electron-withdrawing groups) .
- X-ray Crystallography : Resolve crystal structures to compare steric effects and π-stacking efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
